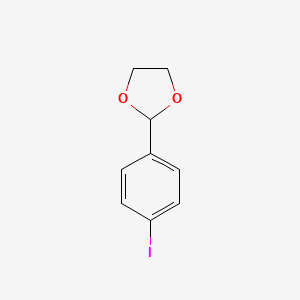

2-(p-Iodophenyl)dioxolane

Description

Properties

Molecular Formula |

C9H9IO2 |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

2-(4-iodophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H9IO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 |

InChI Key |

TVVZNYHPOUTBPM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure & Reactivity of 2-(p-Iodophenyl)dioxolane

[1]

Executive Summary

2-(p-Iodophenyl)dioxolane (also known as 4-iodobenzaldehyde ethylene acetal) is a pivotal organo-iodine building block used extensively in medicinal chemistry and materials science.[1] It serves a dual function:

-

Protective Utility: It masks the electrophilic aldehyde functionality of 4-iodobenzaldehyde, preventing unwanted nucleophilic attacks or oxidations.

-

Synthetic Handle: The para-iodine substituent provides a high-reactivity site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) or lithium-halogen exchange, enabling the modular construction of complex biaryl or styrenyl scaffolds.[1]

This guide details its structural parameters, spectroscopic signature, validated synthesis protocols, and reactivity profile.

Structural Characterization

The molecule consists of a 1,3-dioxolane ring fused at the C2 position to a 4-iodophenyl group.[1] The acetal linkage renders the former aldehyde carbon tetrahedral (

Physicochemical Profile[1][2][3][4]

| Property | Value / Description |

| IUPAC Name | 2-(4-Iodophenyl)-1,3-dioxolane |

| Molecular Formula | |

| Molecular Weight | 276.07 g/mol |

| CAS Number | Analogous to 10602-01-4 (Bromo); Specific: 19523-18-3 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water |

| Geometry | Dioxolane Ring: Envelope conformation (C2 puckered).Aromatic Ring: Planar.C-I Bond Length: ~2.10 Å (Typical for Ar-I).[1][2][3][4] |

Conformational Analysis

The 1,3-dioxolane ring typically adopts a dynamic envelope conformation to minimize torsional strain and diaxial interactions. The phenyl substituent at C2 prefers the pseudo-equatorial position to reduce steric repulsion with the ethylene bridge protons. This conformation is critical for understanding the steric demand during metal-catalyzed coupling reactions.[1]

Spectroscopic Signature

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data is derived from standard substituent effects and analogous halo-acetals.

H NMR Data (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.70 – 7.75 | Doublet ( | 2H | Ar-H (ortho to I) | Deshielded by Iodine's anisotropy.[1] |

| 7.20 – 7.25 | Doublet ( | 2H | Ar-H (meta to I) | Ortho to the electron-donating acetal group.[1] |

| 5.75 | Singlet | 1H | CH (Acetal methine) | Diagnostic peak; loss of aldehyde CHO (~10 ppm). |

| 4.00 – 4.15 | Multiplet | 4H | O-CH | Characteristic AA'BB' system of the dioxolane ring.[1] |

C NMR Data (100 MHz, )

-

Acetal Carbon (C2):

ppm (Distinctive -

Aromatic C-I:

ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine). -

Aromatic C-ipso (to acetal):

ppm.[1] -

Dioxolane Carbons:

ppm.

Synthesis Protocol

The synthesis follows a classic Dean-Stark protection strategy.[1] This reversible reaction is driven to completion by the azeotropic removal of water.

Reagents & Materials

-

Substrate: 4-Iodobenzaldehyde (1.0 equiv).[1]

-

Reagent: Ethylene Glycol (1.2 – 1.5 equiv).

-

Catalyst: p-Toluenesulfonic acid monohydrate (

-TSA, 0.05 equiv).[1][5] -

Solvent: Toluene (anhydrous).

-

Apparatus: Dean-Stark trap, Reflux condenser.

Step-by-Step Procedure

-

Setup: Charge a round-bottom flask with 4-iodobenzaldehyde (e.g., 10 mmol) and toluene (50 mL).

-

Addition: Add ethylene glycol (15 mmol) and

-TSA (0.5 mmol). -

Reflux: Heat the mixture to vigorous reflux (

). Ensure the toluene condenses into the Dean-Stark trap.[1] -

Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours). Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde (

). -

Workup: Cool to room temperature. Wash the organic phase with sat.[6]

(to neutralize acid) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. The crude oil is often pure enough (>95%), but can be distilled or passed through a short silica plug if necessary.

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed acetalization workflow using Dean-Stark water removal.

Reactivity & Applications

The strategic value of 2-(p-iodophenyl)dioxolane lies in its orthogonal reactivity .[1] The dioxolane ring is stable to basic, nucleophilic, and reductive conditions, allowing the iodine handle to be manipulated without affecting the masked aldehyde.

Palladium-Catalyzed Cross-Coupling

The C-I bond is highly labile to oxidative addition by Pd(0), making this compound an excellent substrate for:

-

Suzuki-Miyaura Coupling: Reaction with aryl/vinyl boronic acids to form biaryls.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Heck Reaction: Reaction with olefins to form styrenyl derivatives.

Note: The iodine atom is significantly more reactive than the corresponding bromine analog, often allowing couplings to proceed at lower temperatures (RT to

Lithium-Halogen Exchange

Treatment with organolithiums (e.g.,

-

Intermediate: Generates a masked formyl-phenyllithium species.

-

Application: This nucleophile can attack ketones, esters, or epoxides. The aldehyde is then unmasked in the workup (acidic hydrolysis), effectively allowing the "addition of an aldehyde anion" (umpolung logic).

Deprotection

The dioxolane group is cleaved to restore the aldehyde using aqueous acid.

-

Standard Protocol:

(1:1) with catalytic -

Mechanism: Protonation of one acetal oxygen

Ring opening

Reaction Pathways Diagram

Figure 2: Divergent reactivity profile showing cross-coupling, metalation, and deprotection pathways.[1]

References

- Synthesis of Dioxolanes (General Protocol)

-

Cross-Coupling Reactivity (Sequential Coupling)

- Physical Properties (Bromo-Analog Reference)

-

NMR Shift Data (General 1,3-Dioxolane Reference)

-

Doc Brown's Chemistry. Proton NMR spectrum of 1,3-dioxane and dioxolane derivatives. Available at: [Link]

-

Sources

- 1. 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmainfo.in [pharmainfo.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

2-(p-Iodophenyl)dioxolane: A Strategic "Smart" Scaffold & Protecting Group

Topic: 2-(p-Iodophenyl)dioxolane as a Protecting Group Strategy Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the architecture of complex organic synthesis, the 2-(p-iodophenyl)-1,3-dioxolane moiety represents more than a passive masking agent; it is a bifunctional "smart" scaffold . While formally the cyclic acetal of p-iodobenzaldehyde, its utility transcends simple carbonyl protection.

This guide analyzes the molecule’s dual role:

-

As a Protected Scaffold: Protecting p-iodobenzaldehyde to enable orthogonal organometallic transformations (Suzuki, Sonogashira, Lithiation) at the iodine handle without compromising the carbonyl electrophile.

-

As a Functionalizable Protecting Group for Diols: Utilizing the p-iodobenzylidene unit to protect 1,2- and 1,3-diols (common in carbohydrate chemistry), where the aryl iodide serves as a "safety-catch" or "diversification point" for late-stage modification.

Mechanistic Principles & Strategic Utility

The "Iodine Handle" Advantage

Standard dioxolanes (e.g., from benzaldehyde) are acid-labile and base-stable. The introduction of the para-iodine atom drastically alters the strategic landscape by providing a site for chemoselective activation .

-

Orthogonality: The dioxolane ring withstands basic, nucleophilic, and reducing conditions required for Pd-catalyzed cross-couplings.

-

Lithium-Halogen Exchange: The C–I bond allows for rapid I/Li exchange (using n-BuLi or t-BuLi) to generate an aryllithium species in the presence of the masked aldehyde, a transformation impossible with the free carbonyl.

-

Oxidative Activation: The iodine can be oxidized to hypervalent iodine species (I(III)), altering the electronic properties of the acetal and facilitating oxidative hydrolysis or radical fragmentation.

Structural Logic

The 2-(p-iodophenyl)-1,3-dioxolane structure is formed via the condensation of p-iodobenzaldehyde and a 1,2-diol (typically ethylene glycol).

Figure 1: Formation and strategic divergence of the 2-(p-iodophenyl)dioxolane scaffold.

Experimental Protocols

Protocol A: Formation of 2-(p-Iodophenyl)-1,3-dioxolane

Objective: Robust protection of p-iodobenzaldehyde for use as a building block.

Reagents:

-

p-Iodobenzaldehyde (1.0 equiv)

-

Ethylene Glycol (1.5–2.0 equiv)

-

p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Camphorsulfonic acid (CSA)

-

Solvent: Toluene or Benzene (Dean-Stark conditions)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Dissolution: Dissolve p-iodobenzaldehyde in toluene (0.5 M concentration). Add ethylene glycol and the acid catalyst.

-

Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 2–4 hours). Note: TLC (Hexane/EtOAc) should show disappearance of the aldehyde spot.

-

Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with EtOAc or Et₂O. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization (Hexane/EtOAc) or flash chromatography (usually silica gel neutralized with 1% Et₃N to prevent hydrolysis).

Protocol B: Palladium-Catalyzed Functionalization (Sonogashira)

Objective: Attaching an alkyne tag while keeping the aldehyde protected.

Reagents:

-

2-(p-Iodophenyl)-1,3-dioxolane (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.01 equiv)

-

Base: Et₃N or Diisopropylamine (solvent/base mix)

Methodology:

-

Degassing: Dissolve the dioxolane in dry THF/Et₃N (1:1) under Argon. Sparge with Argon for 15 mins.

-

Catalyst Addition: Add Pd catalyst and CuI. The solution typically turns yellow/brown.

-

Reaction: Add the terminal alkyne dropwise. Stir at Room Temperature (or mild heat 40°C) for 4–12 hours.

-

Validation: Monitor by TLC. The product will be more polar than the starting iodide but less polar than the free aldehyde equivalent.

-

Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify via column chromatography.

-

Critical Check: Ensure the eluent contains 0.5% Et₃N to ensure acetal stability on silica.

-

Advanced Applications: The "Safety-Catch" & Oxidative Cleavage

When used to protect diols (i.e., the diol is the substrate, p-iodobenzaldehyde is the reagent), the p-iodophenyl group allows for oxidative deprotection or radical fragmentation , avoiding harsh acidic conditions that might damage sensitive glycosidic bonds.

Hypervalent Iodine Activation

The aryl iodide can be oxidized to an iodonium species (using mCPBA or Selectfluor), which renders the acetal highly susceptible to hydrolysis under neutral or mildly basic conditions.

Table 1: Comparative Deprotection Strategies

| Method | Reagents | Mechanism | Compatibility |

| Acid Hydrolysis | HCl / THF / H₂O | Protonation of acetal oxygen | Incompatible with acid-labile groups (e.g., silyl ethers). |

| Transacetalization | Acetone / I₂ (cat) | Iodine-Lewis Acid exchange | Mild, neutral conditions. Tolerates silyl ethers.[1] |

| Oxidative Cleavage | PIFA / H₂O | Hypervalent Iodine formation | Orthogonal. Cleaves acetal without affecting other esters/amines. |

| Hydrogenolysis | Pd/C / H₂ | C–I bond cleavage (side reaction) | Risk: Removes the Iodine before the acetal. Not recommended for deprotection. |

Workflow: Orthogonal Functionalization

This workflow illustrates using the p-iodophenyl dioxolane as a linker that is modified before release.

Figure 2: Strategic workflow for using the p-iodophenyl moiety. Note the critical distinction in step 4 regarding which fragment retains the modification.

References

-

Sun, J., et al. (2004). "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone." Journal of Organic Chemistry, 69(25), 8932-8934. Link

-

Nierengarten, J. F., et al. (2002). "Synthesis and Excited-State Properties of an Oligophenylenevinylene Heptamer Substituted with Two Fullerene Moieties." Synlett, 2002(12), 2005-2008. (Demonstrates use of p-iodobenzaldehyde acetal as a building block for OPVs). Link

-

Procopio, A., et al. (2005).[2] "Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate." Organic & Biomolecular Chemistry, 3, 4129-4133.[2] Link

-

BenchChem. "A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane." (Context for safety-catch mechanisms). Link

-

Li, N., et al. (2015). "Advances in Chemical Protein Modification." Chemical Reviews, 115(21), 11740–11790. (Discusses p-iodophenyl handles for bioorthogonal coupling). Link

Sources

Synthesis of 2-(p-Iodophenyl)dioxolane from p-iodobenzaldehyde.

Executive Summary

This technical guide details the synthesis of 2-(4-iodophenyl)-1,3-dioxolane from 4-iodobenzaldehyde . This transformation is a critical protection strategy in medicinal chemistry, masking the electrophilic aldehyde functionality as a cyclic acetal. This protection renders the molecule compatible with organometallic reagents (e.g.,

The protocol utilizes a classic acid-catalyzed condensation with ethylene glycol under azeotropic reflux. High-yield synthesis (>90%) relies strictly on the efficient removal of water via a Dean-Stark apparatus to drive the equilibrium forward.

Strategic Rationale & Mechanism

Why This Route?

The aldehyde group in 4-iodobenzaldehyde is highly susceptible to nucleophilic attack. Attempting to functionalize the C-I bond (e.g., lithiation) without protection results in immediate polymerization or self-condensation (nucleophilic addition to the carbonyl). The 1,3-dioxolane ring is orthogonal to basic conditions and organometallics but is easily removed (deprotected) with aqueous acid, making it the industry standard for this substrate.

Reaction Mechanism

The reaction follows a reversible, acid-catalyzed nucleophilic addition pathway.

-

Activation: Protonation of the carbonyl oxygen by

-Toluenesulfonic acid ( -

Addition: Nucleophilic attack by ethylene glycol to form a hemiacetal.

-

Elimination: Proton transfer and loss of water to form an oxocarbenium ion.

-

Cyclization: Intramolecular attack by the second hydroxyl group closes the ring.

Critical Driver: Because every step is reversible, the reaction is driven to completion by the physical removal of water (Le Chatelier’s principle).

Figure 1: Mechanistic pathway of acid-catalyzed acetal formation.

Experimental Protocol

Materials & Equipment

-

Substrate: 4-Iodobenzaldehyde (10.0 g, 43.1 mmol)

-

Reagent: Ethylene glycol (13.4 g, 215 mmol, 5.0 equiv) – Excess ensures faster kinetics.

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Toluene (150 mL) – Chosen for optimal azeotropic boiling point (110°C).

-

Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Oil bath.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Assembly: Equip the 250 mL RBF with a magnetic stir bar. Attach the Dean-Stark trap and top it with a reflux condenser.[1][2]

-

Charging: Add 4-iodobenzaldehyde, ethylene glycol, and toluene to the flask.

-

Catalyst Addition: Add the

TSA -

Trap Priming: Fill the arm of the Dean-Stark trap with pure toluene before heating. This ensures accurate measurement of water evolution.

Phase 2: Reflux & Monitoring[1][3]

-

Heating: Heat the oil bath to ~135°C to achieve vigorous reflux.

-

Water Removal: Monitor the collection of water in the trap. Theoretical water yield is ~0.78 mL.

-

Endpoint: Reflux for 4–6 hours. The reaction is complete when water evolution ceases and TLC shows the disappearance of the aldehyde.

-

TLC Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (254 nm). Aldehyde (

) vs. Product (

-

Phase 3: Workup & Isolation

-

Quench: Cool the mixture to room temperature. Add 50 mL of saturated aqueous

. Crucial: Neutralizes the acid to prevent hydrolysis during workup. -

Separation: Transfer to a separatory funnel. Separate the organic (toluene) layer.[4]

-

Extraction: Extract the aqueous layer once with 30 mL toluene. Combine organic layers.

-

Washing: Wash combined organics with water (

mL) to remove excess ethylene glycol, followed by brine ( -

Drying: Dry over anhydrous

or -

Concentration: Remove solvent via rotary evaporation (40°C, reduced pressure).

Phase 4: Purification

-

Standard: The crude oil usually solidifies upon standing (approx 95% purity).

-

High Purity: If necessary, recrystallize from Hexanes/Pentane or perform vacuum distillation.

-

Physical State: Viscous oil or low-melting white solid (mp ~30–35°C).

Figure 2: Operational workflow for isolation and purification.

Characterization & Quality Control

Expected Analytical Data

| Technique | Key Signal / Observation | Interpretation |

| Diagnostic: Methine proton of the acetal ring. | ||

| Aromatic protons ortho to Iodine. | ||

| Aromatic protons meta to Iodine. | ||

| Ethylene glycol backbone protons. | ||

| IR Spectroscopy | No peak at 1700 cm | Absence of Carbonyl (C=O) stretch confirms conversion. |

| Appearance | White solid / Viscous oil | Low melting point (approx 33–35°C). |

Troubleshooting Guide

-

Problem: Reaction stalls (aldehyde remains on TLC).

-

Root Cause:[5] Water is not separating efficiently in the trap or wet solvent was used.

-

Fix: Wrap the Dean-Stark arm in foil/cotton to insulate; ensure toluene is refluxing rapidly into the condenser.

-

-

Problem: Product hydrolyzes back to aldehyde on the shelf.

-

Root Cause:[5] Residual acid traces.

-

Fix: Ensure the

wash was thorough. Store the product over a few pellets of solid KOH or in a desiccator.

-

Safety & Compliance

-

4-Iodobenzaldehyde: Irritant. Avoid inhalation.

-

Toluene: Flammable, reproductive toxin. Use only in a fume hood.

- TSA: Corrosive solid. Handle with gloves.

-

Waste Disposal: Segregate halogenated organics (if using DCM for extraction) from non-halogenated solvents.

References

-

Process Optimization (Dean-Stark Efficiency): Organic Syntheses, Coll. Vol. 3, p. 501 (1955); Vol. 28, p. 73 (1948). (Foundational reference for azeotropic water removal). [Link]

Sources

Introduction: The Strategic Importance of 2-(p-Iodophenyl)dioxolane

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(p-Iodophenyl)dioxolane

In the landscape of modern organic synthesis, 2-(p-Iodophenyl)dioxolane emerges as a highly versatile and strategic building block. Its utility is rooted in a simple yet elegant design: the fusion of a reactive aryl iodide with a stable dioxolane protecting group. The 1,3-dioxolane moiety serves as an acetal, effectively masking a benzaldehyde functional group, which can be revealed later in a synthetic sequence under acidic conditions.[1] This protection strategy allows the highly reactive carbon-iodine (C-I) bond to be selectively targeted for a variety of powerful carbon-carbon bond-forming reactions.

The presence of the iodo-substituent on the phenyl ring makes 2-(p-Iodophenyl)dioxolane an excellent substrate for palladium-catalyzed cross-coupling reactions.[2] These reactions are cornerstones of contemporary synthesis, enabling the construction of complex molecular architectures from simpler precursors. This guide provides an in-depth exploration of the physicochemical properties, reactivity, and core applications of 2-(p-Iodophenyl)dioxolane, offering field-proven insights for researchers in drug discovery, materials science, and chemical development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

Quantitative Data Summary

The key physicochemical properties of 2-(p-Iodophenyl)dioxolane and its close analogs are summarized below. Data for the bromo-analog is included for comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | Computed |

| Molecular Weight | 276.07 g/mol | Computed |

| Appearance | Expected to be a low-melting solid or liquid | |

| Melting Point | 33 - 35 °C (for 2-(4-bromophenyl)-1,3-dioxolane) | |

| IUPAC Name | 2-(4-Iodophenyl)-1,3-dioxolane | N/A |

| CAS Number | 59041-52-0 | N/A |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is critical for confirming the identity and purity of 2-(p-Iodophenyl)dioxolane. The following data are predicted based on its chemical structure and analysis of similar compounds.[3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.7-7.8 ppm (d, 2H, Ar-H ortho to I)

-

δ ~7.2-7.3 ppm (d, 2H, Ar-H meta to I)

-

δ ~5.8 ppm (s, 1H, O-CH-O)

-

δ ~4.0-4.2 ppm (m, 4H, -O-CH₂-CH₂-O-)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~138 ppm (Aromatic C-H)

-

δ ~128 ppm (Aromatic C-H)

-

δ ~102 ppm (O-CH-O)

-

δ ~95 ppm (Aromatic C-I)

-

δ ~65 ppm (-O-CH₂-CH₂-O-)

-

-

IR (ATR):

-

~3050 cm⁻¹ (Aromatic C-H stretch)

-

~2900 cm⁻¹ (Aliphatic C-H stretch)

-

~1580 cm⁻¹ (Aromatic C=C stretch)

-

~1100-1200 cm⁻¹ (Strong C-O-C acetal stretch)

-

~500-600 cm⁻¹ (C-I stretch)

-

-

Mass Spectrometry (EI):

-

Expected M⁺ peak at m/z = 276

-

Synthesis of 2-(p-Iodophenyl)dioxolane

The most direct and common synthesis of the title compound is the acid-catalyzed acetalization of 4-iodobenzaldehyde with ethylene glycol.[5] The reaction equilibrium is driven forward by the removal of water, typically using a Dean-Stark apparatus.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-iodobenzaldehyde (1.0 eq), toluene (approx. 0.2 M), and ethylene glycol (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.02 eq).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield pure 2-(p-Iodophenyl)dioxolane.

Synthesis Workflow Diagram

Chemical Reactivity: A Gateway to Molecular Complexity

The C(sp²)-I bond in 2-(p-Iodophenyl)dioxolane is the epicenter of its reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The reactivity trend for aryl halides in these transformations is generally I > Br > Cl, positioning aryl iodides as the most reactive partners, often allowing for milder reaction conditions.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[8][9] This reaction is invaluable for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.

-

Causality & Insight: The reaction proceeds through a well-defined catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[10] The choice of base is critical; it facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step.[8]

-

Reactant Setup: In a Schlenk flask, combine 2-(p-Iodophenyl)dioxolane (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with a trans (E) configuration.[6][11] It is a powerful method for vinylation of aryl rings.

-

Causality & Insight: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the alkene. A migratory insertion (syn-carbopalladation) step forms a new C-C bond, and a subsequent syn-β-hydride elimination releases the alkene product and forms a hydrido-palladium(II) species.[6] A base is required to neutralize the H-X generated and regenerate the Pd(0) catalyst. The regioselectivity of the aryl group addition is influenced by steric and electronic factors of the alkene.[6]

-

Reactant Setup: In a sealable reaction tube, combine 2-(p-Iodophenyl)dioxolane (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃).

-

Base and Solvent: Add a base, typically an amine base like triethylamine (Et₃N) or a carbonate like K₂CO₃, and a polar aprotic solvent such as DMF or DMAc.

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon).

-

Reaction: Heat the mixture with stirring to the required temperature (often >100 °C) until completion.

-

Workup: Cool the reaction, filter off any solids, and dilute the filtrate with an organic solvent. Wash extensively with water to remove the solvent (e.g., DMF) and any inorganic salts.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, forming a C(sp²)-C(sp) bond.[12] This reaction is the most reliable method for synthesizing arylalkynes.

-

Causality & Insight: The reaction uniquely employs a dual-catalyst system.[13] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[12][14] This copper acetylide is more reactive and readily undergoes transmetalation to the palladium center.[14] An amine base is used to deprotonate the alkyne and neutralize the H-X byproduct.[15]

-

Reactant Setup: In a Schlenk flask, combine 2-(p-Iodophenyl)dioxolane (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper co-catalyst (CuI, 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or diisopropylamine). Finally, add the terminal alkyne (1.1-1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete. The reaction is often rapid with aryl iodides.[12]

-

Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, then dry and concentrate. Purify the target compound by column chromatography.

Safety and Handling

As with any chemical reagent, proper handling of 2-(p-Iodophenyl)dioxolane and its precursors is essential. While a specific safety data sheet (SDS) for the iodo-compound is not widely available, data from analogous dioxolane compounds provide clear guidance.[16][17][18]

-

Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][18] Handle in a well-ventilated area or a chemical fume hood.[19]

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[16] Wash hands thoroughly after handling.[17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18][19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16][17]

Conclusion

2-(p-Iodophenyl)dioxolane stands as a testament to the power of strategic molecular design. By combining a stable aldehyde protecting group with a highly reactive aryl iodide, it provides a reliable and versatile platform for advanced organic synthesis. Its proficiency in cornerstone reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the efficient construction of complex biaryls, styrenes, and arylalkynes. This guide has outlined the synthesis, properties, and critical reactivity patterns of this compound, providing the necessary technical foundation for its successful application in research and development. Its continued use will undoubtedly contribute to innovations in the synthesis of pharmaceuticals, functional materials, and other high-value chemical entities.

References

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-(4-Iodophenyl)-1,4-dioxane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Phenyl-1,3-dioxolane. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Supporting Information for: Variation from Closed-Shell to Open Shell Electronic Structures in Oligothiophene Bis(dioxolene) Complex. Retrieved from [Link]

-

SynArchive. Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Horváth, M., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

- Google Patents. US2394910A - Preparation of polydioxolane.

-

MDPI. (n.d.). Synthesis of 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Retrieved from [Link]

-

Wikipedia. Dioxolane. Retrieved from [Link]

-

PharmaInfo. Synthesis of 2-(4-aminophenyl)-4-triazolylmethyl- 1,3-dioxolanes - intermediates of biologically active compounds. Retrieved from [Link]

-

Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

-

ResearchGate. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Wikipedia. Heck reaction. Retrieved from [Link]

-

PlumX. Physical and thermodynamic properties of poly(2-p-bromophenyl-1,3-dioxolane-4-ylmethylacrylate).... Retrieved from [Link]

-

Longdom Publishing. Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Retrieved from [Link]

-

University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

-

PMC. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates.... Retrieved from [Link]

-

FooDB. Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307). Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). Sterically hindered P,N-type amidophosphines.... Retrieved from [Link]

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

The Strategic Role of 2-(p-Iodophenyl)dioxolane in Complex Multi-Step Organic Synthesis

An In-Depth Technical Guide

Abstract

In the landscape of multi-step organic synthesis, the selection of starting materials is a critical determinant of a campaign's efficiency and ultimate success. An ideal building block offers not just a scaffold for molecular construction but also strategic advantages through orthogonal reactivity. 2-(p-Iodophenyl)dioxolane emerges as a preeminent example of such a scaffold. This technical guide provides an in-depth analysis of its role, not as a mere intermediate, but as a versatile and strategic linchpin for the synthesis of complex molecules. We will explore its dual-functionality—a robustly protected aldehyde and a highly reactive aryl iodide—and detail the causality behind its application in key carbon-carbon bond-forming reactions and the preparation of potent organometallic intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic tools to streamline the construction of complex molecular architectures.

The Bifunctional Advantage: Deconstructing 2-(p-Iodophenyl)dioxolane

At its core, 2-(p-Iodophenyl)dioxolane is a derivative of p-iodobenzaldehyde where the highly reactive aldehyde functionality is masked as a 1,3-dioxolane, a cyclic acetal.[1] This seemingly simple modification imparts a profound strategic advantage, creating a molecule with two distinct and orthogonally reactive sites:

-

The 1,3-Dioxolane Moiety: This serves as a durable protecting group for the aldehyde. Cyclic acetals are known for their stability across a wide range of non-acidic conditions, including exposure to bases, nucleophiles, hydrides, and organometallic reagents.[2][3] This stability is paramount, as it allows for extensive chemical manipulation of the aryl iodide without premature reaction of the carbonyl group.

-

The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > F) in many fundamental transformations, particularly in palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[4][5] This high reactivity ensures that bond formation at the phenyl ring can be achieved under mild and efficient conditions.

This dual nature allows a synthetic chemist to perform extensive modifications at the aromatic ring and then, at a later, strategic point in the synthesis, unmask the aldehyde for subsequent transformations.

Workflow for Protection and Deprotection

The ability to selectively protect and deprotect the aldehyde is fundamental to the utility of this building block.

Experimental Protocol 1: Acetal Protection of p-Iodobenzaldehyde

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add p-iodobenzaldehyde (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).

-

Heat the mixture to reflux, azeotropically removing water via the Dean-Stark trap.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Experimental Protocol 2: Acid-Catalyzed Deprotection

-

Dissolve the 2-(p-Iodophenyl)dioxolane derivative (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).[2]

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-TsOH.

-

Stir the mixture at room temperature or with gentle heating, monitoring the hydrolysis by TLC.

-

Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the organic solvent (acetone) under reduced pressure.

-

Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.

Palladium-Catalyzed Cross-Coupling: Forging New C-C Bonds

The aryl iodide of 2-(p-Iodophenyl)dioxolane is an excellent substrate for a suite of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon bonds.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl or aryl-vinyl structures by coupling an organohalide with an organoboron species.[5] The use of 2-(p-Iodophenyl)dioxolane allows for the construction of complex biaryl systems while the aldehyde functionality remains safely masked.

Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-(p-Iodophenyl)dioxolane (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst, and a suitable base.[6]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Stir the reaction mixture at the specified temperature, monitoring for completion by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling [6]

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 95 |

Data is representative for coupling with phenylboronic acid and serves as a guideline. Optimization is often required for specific substrates.

Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of the aryl iodide with an alkene, forming a substituted alkene, typically with high trans-selectivity.[7][8] This reaction is invaluable for synthesizing stilbene and cinnamate derivatives from 2-(p-Iodophenyl)dioxolane, which can be later converted to the corresponding aldehydes.

Experimental Protocol 4: General Procedure for the Heck Reaction

-

Charge a reaction flask with 2-(p-Iodophenyl)dioxolane (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a bulky biaryl phosphine), and a suitable base (e.g., Et₃N, K₂CO₃).[9]

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., DMF, DMAc, or toluene) followed by the alkene (1.1-2.0 eq).

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion.

-

After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate the substituted alkene product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the aryl iodide of our building block to a terminal alkyne.[10][11] This reaction, co-catalyzed by palladium and copper(I), proceeds under mild conditions and is tolerant of a wide range of functional groups.[12][13]

Experimental Protocol 5: General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add 2-(p-Iodophenyl)dioxolane (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or i-Pr₂NH).

-

Add the terminal alkyne (1.1-1.2 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work-up typically involves dilution with an organic solvent, washing with aqueous ammonium chloride to remove the copper catalyst, followed by washing with water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Crafting Organometallic Reagents: Inverting Chemical Reactivity

A key strategy in organic synthesis is the inversion of polarity (umpolung). 2-(p-Iodophenyl)dioxolane, with its electrophilic aryl carbon, can be readily converted into a potent nucleophile through the formation of Grignard or organolithium reagents.[14]

Grignard Reagent Formation

The reaction with magnesium metal transforms the aryl iodide into a highly nucleophilic organomagnesium halide (Grignard reagent).[15][16] This reagent can then be used to attack a wide variety of electrophiles, such as aldehydes, ketones, esters, and epoxides.

Experimental Protocol 6: Preparation of the Grignard Reagent

-

Place magnesium turnings (1.5 eq) in an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen.

-

Add anhydrous diethyl ether or THF via cannula.

-

Initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[15]

-

Dissolve 2-(p-Iodophenyl)dioxolane (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.

-

Add the solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, which should be used immediately.

Lithium-Halogen Exchange

For even greater reactivity, an organolithium species can be generated via lithium-halogen exchange. This reaction is typically very fast, often occurring at -78 °C, and can be faster than nucleophilic addition or even proton transfer in some cases.[4][17]

Experimental Protocol 7: Lithium-Halogen Exchange

-

In an oven-dried flask under an inert atmosphere, dissolve 2-(p-Iodophenyl)dioxolane (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium, typically 1.1 - 2.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.[17]

-

Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete exchange.

-

The resulting aryllithium reagent is now ready for reaction with a chosen electrophile at low temperature.

Case Study: A Multi-Step Synthetic Pathway

The true power of 2-(p-Iodophenyl)dioxolane is realized in multi-step sequences where its orthogonal functionalities are exploited. Consider the hypothetical synthesis of a complex drug-like molecule.

This sequence showcases the intended logic:

-

C-C Bond Formation: The aryl iodide is used first in a Suzuki coupling to build the core carbon skeleton. The dioxolane is inert to these conditions.

-

Unmasking Functionality: The stable acetal is then hydrolyzed under acidic conditions to reveal the aldehyde.

-

Further Derivatization: The newly available aldehyde is transformed, for example, via reductive amination to install a key amine functionality, completing the synthesis.

Conclusion

2-(p-Iodophenyl)dioxolane is far more than a simple chemical intermediate; it is a sophisticated and strategic building block for modern organic synthesis. Its carefully designed structure, featuring a robustly protected aldehyde and a highly reactive aryl iodide, provides chemists with a reliable platform for constructing complex molecules with high efficiency. By enabling the sequential and orthogonal manipulation of its two distinct functional handles, it streamlines synthetic routes, minimizes the need for cumbersome protection-deprotection sequences of other functional groups, and ultimately accelerates the discovery and development of novel chemical entities. Its utility in cornerstone reactions like Suzuki, Heck, and Sonogashira couplings, as well as in the formation of powerful organometallic nucleophiles, solidifies its position as an indispensable tool in the synthetic chemist's arsenal.

References

- University of Wisconsin, Department of Chemistry. Formation of Grignard Reagents from Organic Halides.

-

Wikipedia. Metal–halogen exchange. Available at: [Link]

-

Wikipedia. Dioxolane. Available at: [Link]

-

Wikipedia. Grignard reagent. Available at: [Link]

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

- University of Wisconsin, Department of Chemistry. Lithium-halogen exchange #1 revised.

- Macmillan Group, Princeton University. The Mechanism of Lithium-Halogen Exchange.

-

SynArchive. Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Heck reaction. Available at: [Link]

-

Royal Society of Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Advances. Available at: [Link]

-

BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

-

CEM Corporation. Protection and Deprotection. Available at: [Link]

-

Zhang, C., et al. (2010). Continuous flow multi-step organic synthesis. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (2012). Suzuki reactions promoted by different ligands. Available at: [Link]

-

Pubs ACS. (2003). Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. Available at: [Link]

-

The Rojas Lab. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! YouTube. Available at: [Link]

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 15. Grignard reagent - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: Applications and Synthesis of Aryl Dioxolanes

This guide provides a technical deep-dive into Aryl Dioxolanes , a structural motif critical to asymmetric catalysis, medicinal chemistry, and advanced polymer science.

Executive Summary

The aryl-1,3-dioxolane moiety represents a versatile heterocyclic scaffold in modern organic chemistry. While historically viewed primarily as a robust protecting group for carbonyls and 1,2-diols, its application has evolved into a functional pharmacophore in antifungal therapeutics (e.g., Ketoconazole) and a privileged chiral ligand backbone (e.g., TADDOLs) for enantioselective catalysis. This guide analyzes the physicochemical properties, synthetic methodologies, and high-value applications of aryl dioxolanes, providing actionable protocols for researchers.

Synthetic Architecture & Methodology

The construction of the aryl dioxolane ring system generally follows two distinct pathways depending on the desired substitution pattern: Acetalization (for protecting groups or drug scaffolds) and Grignard Addition (for chiral auxiliaries like TADDOL).

Core Synthetic Pathways

The following Graphviz diagram outlines the two primary synthetic routes: the acid-catalyzed protection of aryl aldehydes and the synthesis of TADDOL ligands from tartrates.

Caption: Dual synthetic pathways for 2-aryl-1,3-dioxolanes (Route A) and tetraaryl-1,3-dioxolanes (Route B).

Experimental Protocol: Synthesis of TADDOL Ligand

Target: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(phenyl)-1,3-dioxolane-4,5-dimethanol. Rationale: This protocol demonstrates the construction of a sterically bulky aryl-dioxolane framework used in high-performance asymmetric catalysis.

Reagents:

-

(4R,5R)-Dimethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (Derived from L-Tartrate).

-

Phenylmagnesium bromide (3.0 M in Et2O).

-

Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

-

Grignard Preparation: Charge the flask with phenylmagnesium bromide (4.5 equiv relative to diester).

-

Addition: Dissolve the tartrate-derived diester (1.0 equiv) in anhydrous THF. Add this solution dropwise to the Grignard reagent at 0°C over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux for 2 hours to ensure complete addition to the hindered ester groups.

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl. Note: Massive precipitation of magnesium salts will occur.

-

Workup: Decant the organic layer. Dissolve the solid residue in dilute H2SO4 (or HCl) to break up salts and extract with Et2O. Combine organic layers, wash with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from pentane/ether. TADDOLs typically crystallize as stable solvates.

Validation Criteria:

-

1H NMR: Look for the disappearance of methyl ester protons (~3.8 ppm) and the appearance of a massive aromatic region (20 protons).

-

Melting Point: Sharp melting point (193–195°C for the phenyl derivative) indicates high optical purity.

Medicinal Chemistry Applications

The aryl dioxolane ring is a critical pharmacophore in antifungal "azole" drugs. It serves two functions: it provides a lipophilic scaffold that mimics the steroid backbone of the target (ergosterol precursor), and it positions the azole nitrogen to coordinate with the heme iron of the CYP450 enzyme.

Mechanism of Action: CYP51 Inhibition

The following diagram illustrates the molecular mechanism where the aryl dioxolane moiety facilitates the binding of the inhibitor to the fungal enzyme Lanosterol 14α-demethylase (CYP51).

Caption: Mechanism of aryl dioxolane antifungals inhibiting CYP51, preventing ergosterol synthesis.

Structure-Activity Relationship (SAR) Data

Recent studies on salicylaldehyde-derived dioxolanes have expanded the SAR beyond classic azoles.

| Compound Class | Substituent (Aryl) | Target Organism | Activity (MIC µg/mL) | Mechanism Note |

| Ketoconazole | 2,4-Dichlorophenyl | C. albicans | 0.5 - 16 | CYP51 Inhibition |

| Itraconazole | 2,4-Dichlorophenyl | Aspergillus sp. | 0.03 - 1.0 | High lipophilicity via triazole/dioxolane |

| Novel Salicyl-Dioxolane | 4-Nitrophenyl | S. aureus | 625 | Bacterial membrane disruption |

| Novel Salicyl-Dioxolane | 4-Methoxyphenyl | P. aeruginosa | >1000 | Low activity (Lipophilicity mismatch) |

Key Insight: The 2,4-disubstitution pattern on the phenyl ring attached to the dioxolane is critical for optimal fit within the hydrophobic pocket of the fungal CYP enzyme.

Stability and Reactivity Profile

For researchers using aryl dioxolanes as protecting groups or intermediates, understanding the stability profile is essential for designing multi-step syntheses.

| Condition | Stability | Comments |

| Aqueous Acid (pH < 1) | Labile | Rapid hydrolysis to aldehyde/ketone + diol. |

| Aqueous Base (pH > 12) | Stable | Resistant to saponification and nucleophilic attack. |

| Reduction (LiAlH4/NaBH4) | Stable | Excellent protecting group during ester/amide reductions. |

| Oxidation (Jones Reagent) | Moderate | Stable to mild oxidants; strong acids in Jones reagent may trigger hydrolysis. |

| Lewis Acids (TiCl4, BF3) | Labile | Can undergo ring opening or nucleophilic substitution (e.g., with allyl silanes). |

References

-

BenchChem. (2025).[1] The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. Link

-

Organic Chemistry Portal. (2024). Protection of Carbonyl Compounds: 1,3-Dioxanes, 1,3-Dioxolanes. Link

-

Bashir, M. K., et al. (2023). "The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study." Iraqi Journal of Pharmacy, 20(2), 99-110. Link

-

Seebach, D., et al. (2001). "TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries." Angewandte Chemie International Edition. Link

-

Hintermann, L., et al. (2011). "Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters." Beilstein Journal of Organic Chemistry, 7, 1421–1435. Link

-

Lipshutz, B. H. (2023). "Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer." Journal of the American Chemical Society. Link

Sources

Understanding the utility of the iodo-substituent in synthesis.

Introduction: Beyond a Simple Halogen

In the vast toolkit of synthetic and medicinal chemists, the iodine substituent holds a position of unique strategic importance. While at first glance it may appear as just another halogen, its distinct combination of electronic properties, atomic size, and the inherent weakness of the carbon-iodine (C-I) bond renders iodoaromatics and iodoalkanes indispensable intermediates in contemporary organic synthesis and crucial motifs in pharmacologically active molecules.[1] This guide provides a comprehensive exploration of the iodo-substituent's utility, delving into the fundamental principles that govern its reactivity and showcasing its application in transformative synthetic methodologies.

The strategic value of the iodo-substituent stems from a confluence of factors. Its large atomic radius and the relatively low electronegativity of iodine result in a long and weak C-I bond, making it an excellent leaving group in nucleophilic substitution and elimination reactions.[2][3] This same lability is the cornerstone of its extensive use in transition metal-catalyzed cross-coupling reactions, where the oxidative addition step is often rate-limiting and is significantly facilitated by the weak C-I bond.[1] Furthermore, the iodo-substituent's ability to engage in halogen bonding has emerged as a powerful tool in rational drug design, enabling the fine-tuning of ligand-receptor interactions.[4][5]

This document will dissect these key attributes, providing both theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.

The Iodo-Substituent as a Premier Leaving Group

The efficacy of a leaving group is intrinsically linked to its stability once it has departed from the parent molecule. Weaker bases are invariably better leaving groups.[3] Iodide is the conjugate base of a strong acid (hydroiodic acid), making it an exceptionally stable anion and, consequently, an excellent leaving group.

The strength of the carbon-halogen bond also plays a critical role. The C-I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for methyl iodide.[2] This low bond energy facilitates its cleavage in a variety of reactions.

Comparative Analysis of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

| Data sourced from Wikipedia.[2] |

This trend directly correlates with the leaving group ability, with iodide being the most effective.[3][6] This property is fundamental to its application in classic SN2 and E2 reactions, allowing for the facile introduction of a wide array of functional groups.

A Catalyst's Best Friend: The Iodo-Substituent in Cross-Coupling Reactions

The true synthetic prowess of the iodo-substituent is most profoundly demonstrated in the realm of transition metal-catalyzed cross-coupling reactions.[1] In seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, aryl and vinyl iodides are consistently the most reactive substrates among the corresponding halides.[1][7]

The catalytic cycle of these reactions typically commences with an oxidative addition step, where the metal catalyst inserts into the carbon-halogen bond. This step is often the rate-determining step, and its facility follows the trend of C-I > C-Br > C-Cl, mirroring the bond dissociation energies.[8] The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to other aryl halides.[7]

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a workhorse in modern synthesis. The use of aryl iodides in this reaction is particularly advantageous due to their high reactivity.[9]

Illustrative Workflow of a Suzuki-Miyaura Coupling Reaction

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper co-catalyst. [7][10]Due to the high reactivity of the C-I bond, iodobenzene and its derivatives are excellent coupling partners in this reaction, often proceeding under mild conditions. [7][11] A Typical Experimental Protocol for Sonogashira Coupling:

The following protocol describes a nickel-catalyzed Sonogashira-type coupling, which offers an alternative to the traditional palladium/copper system. [11] Materials:

-

Aryl iodide or bromide

-

Terminal alkyne

-

Nickel catalyst

-

Base

-

Solvent

Procedure:

-

In a reaction vessel, combine the aryl halide, terminal alkyne, nickel catalyst, and base in a suitable solvent.

-

The reaction is typically heated to facilitate the coupling.

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired arylalkyne. [11]

Directing Group Capabilities: The Case of ortho-Iodobenzyl Ethers

The iodo-substituent can also serve as a valuable directing group in organic synthesis. For instance, ortho-iodobenzyl ethers are versatile intermediates. The iodo group can direct metallation to the adjacent position, allowing for subsequent functionalization. Furthermore, these compounds are precursors to hypervalent iodine reagents. [12][13] A concise synthesis of ortho-iodobenzyl alcohols involves the addition of an ortho-iodophenyl Grignard reagent to aldehydes and ketones. This approach provides access to a range of functionalized building blocks that would be challenging to prepare via other methods.

The Subtle Power of Halogen Bonding

Beyond its role in covalent bond formation and cleavage, the iodo-substituent participates in a highly directional, non-covalent interaction known as halogen bonding. [4][5]This interaction arises from the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the C-I bond. [14]This electrophilic region can interact favorably with Lewis bases, such as oxygen or nitrogen atoms in biological macromolecules. [5][15] The strength of the halogen bond increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. [16]This makes iodine the most potent halogen bond donor among the halogens.

Relative Strength of Halogen Bonds

| Halogen Bond | Interaction Energy (kJ/mol) |

| C-Cl···O | 5.4 - 7.5 |

| C-Br···O | 9.0 - 12.1 |

| C-I···O | 14.2 - 17.6 |

| Data estimated for halobenzene interactions with N-methylacetamide.[5] |

This interaction is increasingly being exploited in rational drug design to enhance ligand binding affinity and selectivity. [4]By strategically placing an iodo-substituent on a drug candidate, a halogen bond can be formed with a key amino acid residue in the target protein's binding pocket, thereby improving the compound's potency. [15] Conceptual Representation of Halogen Bonding in a Protein-Ligand Complex

Caption: Diagram illustrating a halogen bond between an iodo-substituted ligand and a carbonyl oxygen in a protein.

Physical and Pharmacokinetic Implications

The incorporation of an iodine atom into an organic molecule can significantly alter its physical and pharmacokinetic properties. The high atomic weight of iodine leads to a substantial increase in the density of organoiodine compounds. [2]Its large and lipophilic nature can enhance a molecule's ability to bind to hydrophobic pockets in proteins and can influence its absorption, distribution, metabolism, and excretion (ADME) profile. [1] Furthermore, the use of radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, is of paramount importance in medical imaging and radiotherapy. The ability to readily introduce an iodo-substituent onto a biologically active molecule provides a direct route to radiolabeled compounds for diagnostic and therapeutic applications.

Conclusion: An Enduring and Evolving Synthetic Tool

The iodo-substituent is far more than a simple placeholder in organic synthesis. Its unique electronic and steric properties make it a remarkably versatile and powerful tool. [1]From its role as a superior leaving group to its indispensable function in a vast array of cross-coupling reactions, the iodo-substituent provides chemists with a reliable and efficient means to construct complex molecular architectures. The growing appreciation for its ability to participate in halogen bonding is opening new avenues in rational drug design, further solidifying its importance in medicinal chemistry. As synthetic methodologies continue to evolve, the strategic application of the iodo-substituent will undoubtedly remain a cornerstone of innovation in both academic and industrial research.

References

-

Iodo Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 29, 2024, from [Link]

-

Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(4), 375-383. Retrieved February 29, 2024, from [Link]

-

Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Retrieved February 29, 2024, from [Link]

-

Organoiodine chemistry. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

-

Li, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. Retrieved February 29, 2024, from [Link]

-

Thomas, J. J., & Sheik, S. S. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 10(4), 88. Retrieved February 29, 2024, from [Link]

-

Wang, D., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 145(7), 4160-4168. Retrieved February 29, 2024, from [Link]

-

Smajlagic, I. (n.d.). The Biological Impact of the Halogen Bond and its Contribution in Drug Development for Cancer Treatment. Retrieved February 29, 2024, from [Link]

-

8.5: Leaving Groups. (2019, August 12). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

-

Reddy, B. V. S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 761152. Retrieved February 29, 2024, from [Link]

-

Iodine in organic synthesis. (n.d.). NISCAIR Online Periodicals Repository. Retrieved February 29, 2024, from [Link]

-

Hryhorov, P. O., et al. (2018). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Organic Letters, 20(24), 7952-7956. Retrieved February 29, 2024, from [Link]

-

Luo, Q.-L., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 77(18), 8348-8353. Retrieved February 29, 2024, from [Link]

- CN101781157A - Mono-iodo-substituted synthetic method for preparing aromatic or heteroaromatic compound. (n.d.). Google Patents.

-

Wu, X., et al. (2014). Copper-catalyzed carbonylative Suzuki coupling of aryl iodides with arylboronic acids under ambient pressure of carbon monoxide. Organic & Biomolecular Chemistry, 12(40), 7929-7932. Retrieved February 29, 2024, from [Link]

- CN104140347A - Method for preparing iodo-substituted aromatic compounds by virtue of iodination of bromine on aromatic ring. (n.d.). Google Patents.

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

-

Iodide ion is good leaving group and a good nucleophile. How can both be correct? (2023, June 1). Chemistry Stack Exchange. Retrieved February 29, 2024, from [Link]

-

Pace, V., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(5), 2150-2157. Retrieved February 29, 2024, from [Link]

-

Why is iodine a good nucleophile as well as a good leaving group? (2017, September 29). Quora. Retrieved February 29, 2024, from [Link]

-

Romanov, A. R., et al. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 28(22), 7679. Retrieved February 29, 2024, from [Link]

-

Wang, D., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 145(7), 4160-4168. Retrieved February 29, 2024, from [Link]

-

Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

-

Reddy, T. R., & Ghorai, M. K. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 5(18), 2665-2669. Retrieved February 29, 2024, from [Link]

-

Learning outcome 10.3(b). (n.d.). Chemguide. Retrieved February 29, 2024, from [Link]

-

The leaving group in the nucleophilic substitution - SN2. (n.d.). Quimica Organica. Retrieved February 29, 2024, from [Link]

-

Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

-

Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025, August 7). ResearchGate. Retrieved February 29, 2024, from [Link]

-

Meyer, F., & Wirth, T. (2017). Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. Chemical Communications, 53(61), 8573-8584. Retrieved February 29, 2024, from [Link]

-

Hypervalent organoiodine compounds. (n.d.). Grokipedia. Retrieved February 29, 2024, from [Link]

-

Heck reaction. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

-

Kumar, D., & Punniyamurthy, T. (2013). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Chemistry - An Asian Journal, 8(8), 1698-1715. Retrieved February 29, 2024, from [Link]

-

Krassowska-Świebocka, B., et al. (2003). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. Molecules, 8(2), 263-278. Retrieved February 29, 2024, from [Link]

-

Synthetic transformations of iodo‐compounds through cross‐coupling reactions. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

-

(PDF) Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. (2017, July 12). ResearchGate. Retrieved February 29, 2024, from [Link]

-

Revisiting applications of molecular iodine in organic synthesis. (n.d.). RSC Publishing. Retrieved February 29, 2024, from [Link]

-

A Concise Synthesis of ortho-Iodobenzyl Alcohols via Addition of ortho-Iodophenyl Grignard Reagent to Aldehydes and Ketones. (2025, August 10). ResearchGate. Retrieved February 29, 2024, from [Link]

-

A Concise Synthesis of ortho-Iodobenzyl Alcohols via Addition of ortho-Iodophenyl Grignard Reagent to Aldehydes and Ketones. (n.d.). Thieme E-Books & E-Journals. Retrieved February 29, 2024, from [Link]

-

Radiopaque iodinated ethers of poly(vinyl iodobenzyl ether)s: Synthesis and evaluation for endovascular embolization. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

-

Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. (2024, March 19). ACS Publications. Retrieved February 29, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 7. calibrechem.com [calibrechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. cell.com [cell.com]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

- 14. brocku.ca [brocku.ca]

- 15. namiki-s.co.jp [namiki-s.co.jp]

- 16. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3-Dioxolanes as Carbonyl Protecting Groups: Principles, Protocols, and Applications

Abstract